molecular formula C6H4BrFN2O2 B1383928 5-Bromo-2-fluoro-4-nitroaniline CAS No. 1805555-94-5

5-Bromo-2-fluoro-4-nitroaniline

Cat. No.: B1383928
CAS No.: 1805555-94-5
M. Wt: 235.01 g/mol
InChI Key: STSDYPMVCZQNAD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrFN₂O₂ (inferred from structural analogs in ). It features a bromine atom at position 5, a fluorine atom at position 2, and a nitro group (-NO₂) at position 4 on the aniline ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorescent materials (e.g., asymmetric spirosilabifluorene derivatives, as noted in ). Its reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which direct further substitution reactions and stabilize intermediates .

Properties

IUPAC Name

5-bromo-2-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDYPMVCZQNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-nitroaniline typically involves multiple steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 5-Bromo-2-fluoro-4-phenylenediamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation: Oxidation can lead to the formation of nitroso and nitro derivatives.

Scientific Research Applications

5-Bromo-2-fluoro-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substituent positions and functional groups significantly alter physical, chemical, and spectroscopic properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-4-fluoro-2-nitroaniline 1052686-50-6 Br (5), F (4), NO₂ (2) C₆H₄BrFN₂O₂ 235.01 Intermediate for fluorescent materials
2-Bromo-4-fluoro-5-nitroaniline 517920-70-6 Br (2), F (4), NO₂ (5) C₆H₄BrFN₂O₂ 235.01 High thermal sensitivity
4-Bromo-2-fluoro-6-nitroaniline 886762-75-0 Br (4), F (2), NO₂ (6) C₆H₄BrFN₂O₂ 235.01 Directed coupling reactions
5-Bromo-2-fluoro-4-methylaniline 52723-82-7 Br (5), F (2), CH₃ (4) C₇H₇BrFN 204.04 Reduced polarity vs. nitro analogs
2-Bromo-5-nitroaniline 10403-47-1 Br (2), NO₂ (5) C₆H₅BrN₂O₂ 217.02 mp 137–141°C; lacks fluorine substituent

Physicochemical Properties

  • Reactivity: The nitro group at position 4 in 5-Bromo-2-fluoro-4-nitroaniline strongly deactivates the aromatic ring, favoring electrophilic substitution at meta positions. In contrast, 5-Bromo-4-fluoro-2-nitroaniline (NO₂ at 2) exhibits ortho/para-directed reactivity due to the nitro group's position . Fluorine’s inductive effect increases acidity of the amino group compared to non-fluorinated analogs (e.g., 2-Bromo-5-nitroaniline) .
  • Spectroscopy :

    • 5-Nitro-2-fluoroaniline isomers show distinct NMR shifts; fluorine’s electronegativity deshields adjacent protons, while nitro groups cause downfield shifts in ¹³C NMR .
  • Stability :

    • Nitro-containing compounds (e.g., 5-Bromo-4-fluoro-2-nitroaniline ) are thermally sensitive, requiring storage at RT with light protection (see ). Bromine’s steric bulk enhances stability compared to methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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